Cas no 946357-65-9 (4-methoxy-N-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)benzamide)
4-methoxy-N-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxy-N-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)benzamide
- 4-methoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide
- F2202-0333
- AKOS004951597
- 4-methoxy-N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
- 4-methoxy-N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
- 946357-65-9
-
- Inchi: 1S/C24H26N4O4S/c1-31-20-7-3-17(4-8-20)23(30)26-24-25-18(16-33-24)15-22(29)28-13-11-27(12-14-28)19-5-9-21(32-2)10-6-19/h3-10,16H,11-15H2,1-2H3,(H,25,26,30)
- InChI Key: SYVDITPIZCSMGE-UHFFFAOYSA-N
- SMILES: S1C(NC(C2C=CC(=CC=2)OC)=O)=NC(=C1)CC(N1CCN(C2C=CC(=CC=2)OC)CC1)=O
Computed Properties
- Exact Mass: 466.16747650g/mol
- Monoisotopic Mass: 466.16747650g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 644
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 112Ų
4-methoxy-N-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2202-0333-2μmol |
4-methoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide |
946357-65-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2202-0333-5μmol |
4-methoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide |
946357-65-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2202-0333-10μmol |
4-methoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide |
946357-65-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2202-0333-1mg |
4-methoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide |
946357-65-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2202-0333-2mg |
4-methoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide |
946357-65-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2202-0333-3mg |
4-methoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide |
946357-65-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2202-0333-4mg |
4-methoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide |
946357-65-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2202-0333-5mg |
4-methoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide |
946357-65-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2202-0333-10mg |
4-methoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide |
946357-65-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2202-0333-15mg |
4-methoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide |
946357-65-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
4-methoxy-N-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)benzamide Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 4-methoxy-N-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)benzamide
Introduction to 4-methoxy-N-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)benzamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 946357-65-9, specifically named as 4-methoxy-N-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)benzamide, represents a fascinating molecule in the realm of chemical biology. This intricate structure combines multiple pharmacophoric elements, making it a subject of considerable interest for researchers exploring novel therapeutic avenues. The benzamide core, flanked by a 1,3-thiazole ring and a piperazine moiety, is strategically positioned to interact with biological targets in a manner that could yield significant pharmacological effects.
The 1,3-thiazole scaffold is well-documented for its versatility in drug design, often serving as a key component in antimicrobial and antiviral agents. Its ability to modulate enzyme activity and receptor binding makes it particularly valuable in the development of small-molecule inhibitors. In the context of this compound, the 1,3-thiazole ring is linked to an ethylidene group that further incorporates a 4-methoxyphenyl substituent. This aromatic ring not only enhances the molecule's lipophilicity but also introduces potential hydrogen bonding interactions with biological targets.
The piperazine component is another critical feature of this compound. Piperazine derivatives are widely recognized for their role in central nervous system (CNS) drugs, where they often act as antagonists or partial agonists at various receptors. The presence of a 4-methoxyphenyl group attached to the piperazine ring adds another layer of complexity, potentially influencing both the pharmacokinetic profile and the binding affinity of the molecule. This dual interaction site makes the compound a promising candidate for further investigation in neurological disorders.
Recent advancements in computational chemistry have enabled more precise modeling of such complex molecules. By leveraging molecular dynamics simulations and quantum mechanical calculations, researchers can predict how this compound might interact with biological targets at an atomic level. These insights are crucial for optimizing drug candidates before they enter preclinical testing. The integration of machine learning algorithms has further accelerated this process, allowing for rapid screening of potential modifications that could enhance efficacy or reduce side effects.
In terms of therapeutic applications, the combination of these structural elements suggests potential utility in treating conditions where modulation of neurotransmitter systems is relevant. For instance, the benzamide moiety has been explored in the development of analgesics and anti-inflammatory agents, while the piperazine derivative has shown promise in managing CNS disorders such as depression and anxiety. The CAS no 946357-65-9 identifier ensures unambiguous reference to this specific compound, facilitating accurate documentation and communication among researchers.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, including flow chemistry and catalytic processes, have been employed to streamline production while maintaining stringent quality control measures. The introduction of chiral centers at strategic positions within the molecule allows for the creation of enantiomerically pure forms, which can significantly impact pharmacological outcomes due to differences in stereochemical interactions with biological targets.
Current research is exploring how variations in the substitution patterns around the benzamide and thiazole rings can influence bioactivity. By systematically altering these functional groups, scientists aim to identify analogs with improved pharmacokinetic properties or enhanced binding affinity for specific receptors. Such modifications are often guided by data from high-throughput screening (HTS) campaigns, which allow for rapid evaluation of large libraries of compounds against various biological assays.
The role of biomarkers in evaluating the efficacy and safety of new drug candidates cannot be overstated. In clinical trials involving this type of molecule, researchers are closely monitoring specific biomarkers that can indicate both therapeutic response and potential adverse effects. Advances in biomarker analysis have enabled more personalized medicine approaches, where treatment regimens are tailored to individual patient profiles based on genetic or proteomic data.
As our understanding of disease mechanisms continues to evolve, so too does our approach to drug development. The integration of interdisciplinary approaches—combining insights from chemistry, biology, pharmacology, and computational science—has led to more innovative strategies for addressing complex diseases. The compound described here exemplifies this collaborative spirit; its design reflects years of research aimed at identifying molecules with optimal therapeutic profiles.
In conclusion,4-methoxy-N-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)benzamide (CAS no 946357-65-9) represents a promising lead compound with significant potential in modern chemical biology. Its multifaceted structure offers opportunities for interaction with multiple biological targets across various therapeutic areas. As research progresses through preclinical studies into clinical trials,this molecule will undoubtedly contribute valuable insights into how small molecules can modulate complex biological systems—ultimately leading to improved treatments for patients worldwide.
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